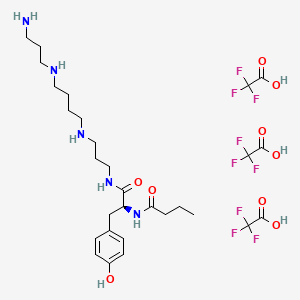

Philanthotoxin 343 tris(trifluoroacetate) salt

CAS No.:

Cat. No.: VC18522137

Molecular Formula: C29H44F9N5O9

Molecular Weight: 777.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H44F9N5O9 |

|---|---|

| Molecular Weight | 777.7 g/mol |

| IUPAC Name | N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7)/t21-;;;/m0.../s1 |

| Standard InChI Key | ACIUBIMDIUIKBJ-YDULTXHLSA-N |

| Isomeric SMILES | CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Philanthotoxin 343 tris(trifluoroacetate) salt is a trifluoroacetate salt form of philanthotoxin 343, a polyamine-containing compound. The IUPAC name is N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid . Its structure features a tyrosine-derived backbone conjugated to a polyamine chain, which is critical for its receptor-binding activity. The tris(trifluoroacetate) salt enhances solubility in aqueous solutions, facilitating experimental applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 777.7 g/mol |

| CAS Number | 276684-27-6 |

| IUPAC Name | See Section 1.1 |

| Solubility | Soluble in water, DMSO, and methanol |

Structural Determinants of Activity

The compound’s polyamine chain interacts with the pore region of ionotropic glutamate receptors, while the tyrosine moiety stabilizes binding through aromatic interactions . Modifications to the polyamine length or stereochemistry (e.g., S-configuration at the chiral center) significantly alter receptor affinity . For instance, elongation of the polyamine chain enhances binding to AMPARs, as demonstrated in comparative studies of philanthotoxin analogs .

Synthesis and Preparation

Synthetic Methodology

Philanthotoxin 343 tris(trifluoroacetate) salt is synthesized via solid-phase peptide synthesis (SPPS), a method that ensures high purity and reproducibility. The process involves sequential coupling of protected amino acids and polyamine intermediates on a resin-bound matrix. Key steps include:

-

Resin Activation: A Wang resin is functionalized with a hydroxymethyl group to anchor the first amino acid.

-

Chain Elongation: Fmoc-protected tyrosine and butanoic acid derivatives are coupled using HBTU/HOBt as activating agents.

-

Polyamine Conjugation: The polyamine chain is assembled through iterative alkylation and deprotection reactions.

-

Cleavage and Salt Formation: The final product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the tris(trifluoroacetate) salt.

Analytical Characterization

Quality control is performed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The compound typically exhibits ≥98% purity by HPLC, with a retention time of 12.3 minutes under reverse-phase conditions . Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 777.7 [M+H]⁺ .

Mechanism of Action

Receptor Targeting and Inhibition

Philanthotoxin 343 selectively blocks calcium-permeable AMPARs, which are implicated in excitotoxic neuronal death . Unlike competitive antagonists, it binds to a non-canonical site within the receptor’s ion channel pore, preventing cation influx (e.g., Ca²⁺, Na⁺) without competing with glutamate . This mechanism is pH-dependent, with enhanced efficacy under acidic conditions commonly observed in ischemic brain tissue .

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| IC₅₀ (AMPAR inhibition) | 0.8 μM |

| Selectivity Ratio (AMPAR/NMDAR) | 120:1 |

| pH Sensitivity | Optimal activity at pH 6.5–7.0 |

Kinetic and Thermodynamic Studies

Surface plasmon resonance (SPR) assays reveal a binding affinity () of 450 nM for GluA2-lacking AMPARs, with a slow off-rate ( minutes) . Thermodynamic analyses indicate that binding is entropy-driven, likely due to hydrophobic interactions between the polyamine chain and receptor residues .

Research Applications

Neurobiological Studies

Philanthotoxin 343 is widely used to investigate synaptic plasticity and long-term potentiation (LTP) in hippocampal slices. By selectively inhibiting calcium-permeable AMPARs, researchers have elucidated their role in metaplasticity—the modulation of synaptic plasticity thresholds . For example, perfusion with 1 μM philanthotoxin 343 abolishes LTP induction in CA1 neurons, underscoring these receptors’ importance in memory formation .

| Hazard | Precautionary Measure |

|---|---|

| Acute Oral Toxicity | Use gloves and eye protection; avoid ingestion |

| Skin Irritation | Handle in a fume hood; wash exposed skin immediately |

| Environmental Hazard | Dispose via approved chemical waste channels |

Recent Advances and Future Directions

Structural Optimization

Recent work has focused on modifying the polyamine chain to improve BBB penetration. Fluorine-substituted analogs, such as Philanthotoxin-343-F₃, exhibit 3-fold greater brain uptake in murine models while retaining receptor affinity . Additionally, photoaffinity labeling derivatives (e.g., azido-philanthotoxin) enable covalent cross-linking studies to map receptor binding sites .

Clinical Translation Challenges

Despite promising preclinical data, clinical translation remains hampered by off-target effects on cardiac potassium channels (e.g., hERG), which pose arrhythmia risks . Computational modeling and structure-activity relationship (SAR) studies are underway to design analogs with improved selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume